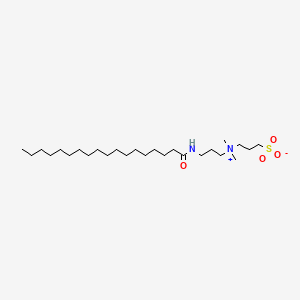
Dimethyl(3-stearamidepropyl)(3-sulphonatopropyl)ammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(3-stearamidepropyl)(3-sulphonatopropyl)ammonium is a quaternary ammonium compound with the molecular formula C26H54N2O4S and a molecular weight of 490.783 g/mol . This compound is known for its surfactant properties and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(3-stearamidepropyl)(3-sulphonatopropyl)ammonium typically involves the reaction of 1,3-propane sultone with N-(3-dimethylaminopropyl)stearamide . The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
Step 1: Synthesis of N-(3-dimethylaminopropyl)stearamide by reacting stearic acid with 3-dimethylaminopropylamine.
Step 2: Quaternization of N-(3-dimethylaminopropyl)stearamide with 1,3-propane sultone to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high efficiency and cost-effectiveness, ensuring the compound meets industrial standards for purity and performance .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl(3-stearamidepropyl)(3-sulphonatopropyl)ammonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfonic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl(3-stearamidepropyl)(3-sulphonatopropyl)ammonium is utilized in several scientific research fields, including:
Chemistry: As a surfactant and phase transfer catalyst in organic synthesis.
Biology: In cell culture and molecular biology as a detergent to solubilize proteins and lipids.
Industry: Used in formulations for personal care products, detergents, and emulsifiers.
Wirkmechanismus
The mechanism of action of Dimethyl(3-stearamidepropyl)(3-sulphonatopropyl)ammonium involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and solubilizing membrane proteins. This property is particularly useful in biochemical assays and drug delivery systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Steartrimonium Methosulfate: Another quaternary ammonium compound used as a surfactant and conditioning agent in personal care products.
Benzyldimethylstearylammonium Chloride: Used as a disinfectant and surfactant in various applications.
Dodecyldimethylbenzylammonium Chloride: Commonly used as a disinfectant and antiseptic.
Uniqueness
Dimethyl(3-stearamidepropyl)(3-sulphonatopropyl)ammonium is unique due to its specific structure, which combines a long hydrophobic stearoyl chain with a hydrophilic sulfonate group. This combination provides excellent surfactant properties and makes it suitable for a wide range of applications in both research and industry .
Eigenschaften
CAS-Nummer |
20284-67-7 |
|---|---|
Molekularformel |
C26H54N2O4S |
Molekulargewicht |
490.8 g/mol |
IUPAC-Name |
3-[dimethyl-[3-(octadecanoylamino)propyl]azaniumyl]propane-1-sulfonate |
InChI |
InChI=1S/C26H54N2O4S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-26(29)27-22-19-23-28(2,3)24-20-25-33(30,31)32/h4-25H2,1-3H3,(H-,27,29,30,31,32) |
InChI-Schlüssel |
IJUDDZYXRAJREZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(NZ)-4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]piperidin-2-ylidene]benzenesulfonamide](/img/structure/B13735510.png)
![3,4-dichloro-1,5,6,7-tetrahydro-2H-Cyclopenta[b]pyridin-2-one](/img/structure/B13735527.png)
![N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13735532.png)
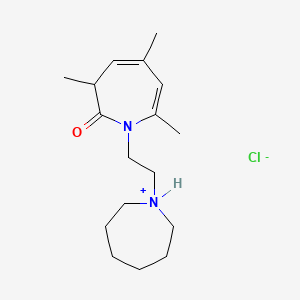

![2-[[1-[2-[[2-[[2-[[2-[[1-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]amino]-3-hydroxypropanoyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13735552.png)
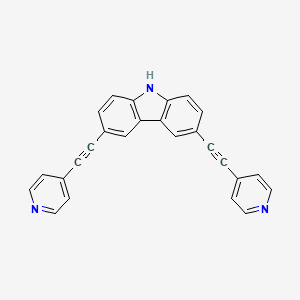
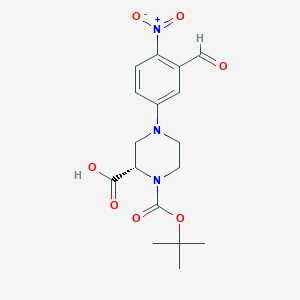
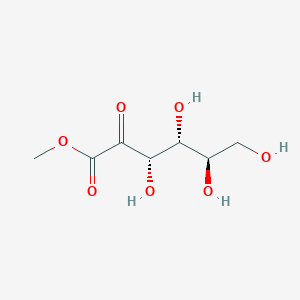
![3-(1H-benzotriazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B13735585.png)

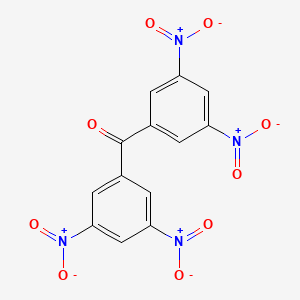
![4-[4-[4-(2,5-dimethyl-4-pyridin-4-ylphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]pyridine](/img/structure/B13735603.png)
